

y-Butyrolactone thermodynamic properties and stability

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An In-depth Technical Guide on the Thermodynamic Properties and Stability of y-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

y-Butyrolactone (GBL), a hygroscopic, colorless liquid, is a significant chemical intermediate and solvent with broad applications in various industries.[1] Structurally the simplest 4-carbon lactone, its utility spans from being a precursor in the production of polymers like polyvinylpyrrolidone to its use as a solvent in paint strippers and electrolytic capacitors.[1] A comprehensive understanding of its thermodynamic properties and chemical stability is paramount for its effective and safe use in research and industrial processes, particularly in the realm of drug development where it can act as a prodrug for γ-hydroxybutyric acid (GHB).[1][2] This guide provides a detailed overview of GBL's core thermodynamic data, stability under various conditions, and the experimental methodologies used for their determination.

Thermodynamic Properties of y-Butyrolactone

The thermodynamic parameters of GBL are crucial for predicting its behavior in chemical reactions, understanding its physical properties, and designing industrial processes. These properties have been determined through a combination of experimental techniques and computational studies.[3] A summary of key quantitative data is presented below.



Table 1: Selected Thermodynamic Properties of γ -Butyrolactone at Standard Conditions (T = 298.15 K, p = 0.1 MPa)

Property	Value	Phase	Reference(s)
Enthalpy of Formation (ΔfH°)	-419.1 ± 0.4 kJ·mol ⁻¹	Liquid	[4]
-366.50 ± 0.80 kJ·mol ⁻¹	Gas		
Standard Molar Entropy (S°)	175.3 J·mol ^{−1} ·K ^{−1}	Liquid	[4]
Heat Capacity, Constant Pressure (Cp)	140.0 J·mol ⁻¹ ·K ⁻¹ (1.67 J·g ⁻¹ ·K ⁻¹ at 25°C)	Liquid	[5]
86.10 J·mol ⁻¹ ·K ⁻¹	Gas		
Enthalpy of Vaporization (ΔναρΗ°)	53.5 ± 0.1 kJ·mol⁻¹	-	[4]
Enthalpy of Fusion (ΔfusH°)	9.55 kJ·mol ^{−1}	-	[6]
Entropy of Fusion (ΔfusS)	41.56 J·mol ⁻¹ ·K ⁻¹ at Tfus = 229.78 K	-	[7]

Chemical Stability and Hydrolysis

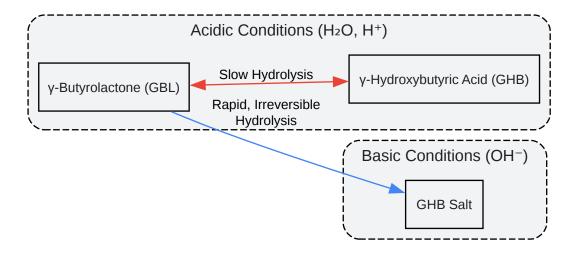
The stability of GBL is highly dependent on the chemical environment, particularly pH and temperature.[2] While stable under neutral conditions, its lactone ring is susceptible to hydrolysis.[2][8]

• Basic Conditions: GBL is rapidly hydrolyzed in the presence of bases, such as sodium hydroxide, to form the corresponding salt of γ-hydroxybutyric acid (GHB).[1][2] This reaction is generally considered irreversible in a strongly basic medium.



- Acidic Conditions: In acidic aqueous solutions, GBL undergoes slower, acid-catalyzed hydrolysis.[2][9] This reaction is reversible, leading to an equilibrium mixture of the lactone (GBL) and the open-chain hydroxy acid (GHB).[1][10]
- Neutral Conditions: Under neutral pH at ambient temperature, the hydrolysis of GBL to GHB occurs spontaneously but very slowly, with equilibrium potentially taking anywhere from 40 to 250 days to be reached in tap water, depending on the initial concentration and water composition.[11] The equilibrium in aqueous solutions favors the lactone form.

The interconversion between GBL and GHB is a critical consideration in pharmacology and toxicology, as GBL is readily converted to the psychoactive GHB in the body.[2]



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GBL Hydrolysis Pathway under Acidic and Basic Conditions.

Experimental Protocols

The determination of thermodynamic properties and stability requires precise experimental methodologies. The following sections detail the protocols for key measurements.

Determination of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds like GBL, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using calorimetry.[12][13]



- 1. Static Bomb Calorimetry (for Enthalpy of Combustion):
- Principle: A precisely weighed sample of the substance is completely combusted in a highpressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[12][14][15]
- Apparatus: A static bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a water-filled bucket, a high-precision thermometer, and an ignition system.
- Procedure:
 - A known mass of GBL is placed in a crucible inside the bomb.
 - The bomb is sealed and pressurized with pure oxygen (typically to ~3 MPa).
 - The bomb is submerged in a known quantity of water in the calorimeter.
 - The sample is ignited via an electrical fuse.
 - The temperature of the water is recorded before and after combustion until a stable final temperature is reached.
 - The energy of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system.[16]
 - Corrections (Washburn corrections) are applied to account for standard state conditions.
 [13]
- Calculation: The standard enthalpy of formation is then derived using Hess's Law, combining
 the experimentally determined standard enthalpy of combustion with the known standard
 enthalpies of formation of the combustion products (CO₂ and H₂O).[12]
- 2. Calvet Microcalorimetry (for Enthalpy of Vaporization):
- Principle: This technique measures the heat flow associated with the phase transition of a substance from liquid to gas at a constant temperature.[14][17]



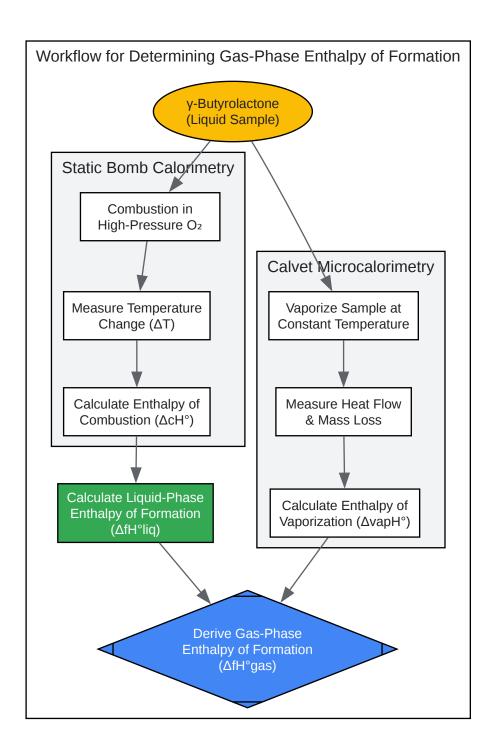




• Procedure:

- A small sample of GBL is placed in an effusion cell within the microcalorimeter at a controlled high temperature.
- The heat absorbed by the sample as it vaporizes is measured by heat-flux sensors.
- The mass loss due to vaporization is simultaneously recorded.
- The enthalpy of vaporization at the experimental temperature is calculated from the heat flow and the rate of mass loss.
- The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.[14]





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Experimental workflow for determining enthalpy of formation.

Analysis of GBL Stability and Hydrolysis

The interconversion of GBL and GHB can be monitored using various analytical techniques to assess stability under different conditions (e.g., varying pH, temperature, and time).[18][19]



- Principle: Spectroscopic or chromatographic methods are used to quantify the concentrations of both GBL and GHB in a solution over time.
- Apparatus: A portable Raman spectrometer or a High-Performance Liquid Chromatography (HPLC) system.
- Procedure (using Raman Spectroscopy):
 - Prepare solutions of GBL in the desired matrix (e.g., water, ethanol, buffer of specific pH).
 - Spike the solutions with a known concentration of GBL.
 - Acquire Raman spectra of the solutions at specified time intervals and temperatures.
 - Monitor the characteristic spectral peaks for GBL and the appearance of peaks corresponding to GHB.[18]
 - The relative intensities of these peaks can be used to determine the extent and rate of hydrolysis.
- Procedure (using HPLC):
 - Prepare solutions as described above.
 - At specified time intervals, inject an aliquot of the solution into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or mass spectrometer).[19][20]
 - Separate GBL and GHB based on their retention times.
 - Quantify the concentration of each compound by comparing peak areas to those of standard solutions. This allows for the precise determination of hydrolysis kinetics.[19]

Conclusion

The thermodynamic properties and stability of y-Butyrolactone are well-characterized through established experimental and computational methods. Its enthalpy of formation, heat capacity, and phase change energetics provide the foundation for its application in chemical synthesis



and process design. The compound's stability is critically influenced by pH, with rapid hydrolysis under basic conditions and a slow, reversible equilibrium with GHB in acidic or neutral media. This hydrolytic behavior is of particular importance in pharmaceutical and toxicological contexts. The methodologies of bomb calorimetry, Calvet microcalorimetry, and spectroscopic/chromatographic analysis provide robust frameworks for obtaining the reliable data necessary for both fundamental research and industrial application.

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